
Papyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papyramine is a member of phenanthridines.
Applications De Recherche Scientifique
Electrochemical Analysis of Antihistamines
A study by B. Muralidharan et al. (2011) explored the use of nano polypyrrole and nano poly(3,4-ethylenedioxythiophene) coated glassy carbon electrodes for the determination of antihistamines like pheniramine in pharmaceutical and urine samples. This research is significant in the context of Papyramine as it contributes to analytical methods for detecting antihistamines.
Role in Occupational Health Studies
A cross-sectional pilot study by B. Serdar, D. J. Lee, and Z. Dou (2012) focused on the exposure of roofers to polycyclic aromatic hydrocarbons (PAHs) and its association with DNA damage. This study indirectly relates to Papyramine by examining the occupational exposure risks to chemical compounds, which can include substances similar to Papyramine.
Applications in Biosensing Technologies
Research by A. N. Hasanah et al. (2014) on the use of polypyrrole and poly(allylamine) in biosensors highlights the potential application of Papyramine or similar compounds in the development of selective biosensors, given its chemical structure and properties.
Genetic Research and Gene Delivery
An overview by L. Gholami et al. (2022) on the use of Polyallylamine in gene delivery points towards the relevance of Papyramine in genetic research. The study discusses the application of similar cationic polymers in gene transportation and their potential in combating incurable diseases.
Propriétés
Nom du produit |
Papyramine |
|---|---|
Formule moléculaire |
C18H23NO4 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(1R,12S)-4,5,12-trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-8-ol |
InChI |
InChI=1S/C18H23NO4/c1-21-11-4-5-18-6-7-19(16(18)8-11)17(20)12-9-14(22-2)15(23-3)10-13(12)18/h4-5,9-11,16-17,20H,6-8H2,1-3H3/t11-,16?,17?,18+/m1/s1 |
Clé InChI |
JFWCEOZJEWNPOW-GQOQCBKBSA-N |
SMILES isomérique |
CO[C@H]1CC2[C@]3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |
SMILES |
COC1CC2C3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |
SMILES canonique |
COC1CC2C3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



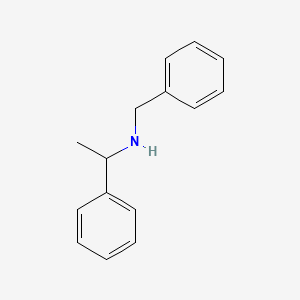
![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)
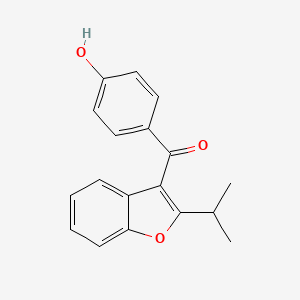

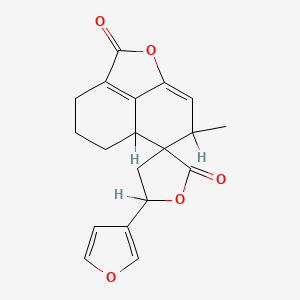
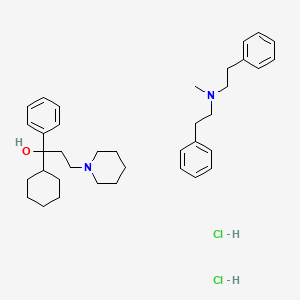
![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)

![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)

![3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1207014.png)
![(1beta)-4alpha-Methoxy-6-methyl-8-oxo-3,5,9-trioxa-4-phosphabicyclo[5.3.0]deca-6-ene 4-oxide](/img/structure/B1207019.png)
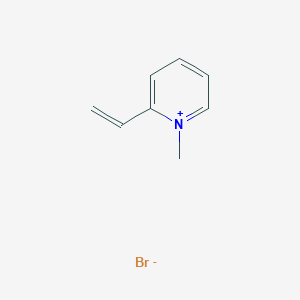
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)